Mdmb-chmica
Overview
Description
Preparation Methods
MDMB-CHMICA is synthesized through a multi-step process involving the coupling of an amino acid with 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid. The final coupling step is performed using coupling agents such as oxalyl chloride, thionyl chloride, and HATU . The reaction conditions and reagents used in the synthesis of this compound are crucial for obtaining a high yield and purity of the final product .
Chemical Reactions Analysis
MDMB-CHMICA undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions are typically hydroxylated and hydrolyzed derivatives of this compound . The stability of this compound and its degradation products are also important factors to consider in its chemical analysis .
Scientific Research Applications
MDMB-CHMICA has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. It has been used in various biological matrices, including hair, oral fluid, blood, and urine, to detect and quantify its presence and metabolites . Additionally, this compound has been used in forensic applications to identify its use in clinical and toxicological cases . The compound’s high potency and unique chemical structure make it a valuable tool for studying the pharmacological effects of synthetic cannabinoids .
Mechanism of Action
MDMB-CHMICA acts as a highly potent full agonist of the CB1 receptor with an efficacy of 94% and an EC50 value of 0.14 nM . This compound binds to the CB1 receptor and activates it, leading to various physiological and psychological effects. The activation of the CB1 receptor by this compound results in the modulation of neurotransmitter release and the regulation of various signaling pathways . The compound’s high potency and efficacy at the CB1 receptor contribute to its strong psychoactive effects .
Comparison with Similar Compounds
MDMB-CHMICA is structurally similar to other synthetic cannabinoids such as AB-CHMINACA, ADB-CHMINACA, and 5F-MDMB-PINACA . this compound is unique due to its high potency and the specific chemical modifications in its structure . Compared to other synthetic cannabinoids, this compound has a higher affinity for the CB1 receptor and produces more pronounced psychoactive effects . The compound’s unique chemical structure and high potency make it a distinct and valuable tool for studying the effects of synthetic cannabinoids .
Properties
IUPAC Name |
methyl (2S)-2-[[1-(cyclohexylmethyl)indole-3-carbonyl]amino]-3,3-dimethylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3/c1-23(2,3)20(22(27)28-4)24-21(26)18-15-25(14-16-10-6-5-7-11-16)19-13-9-8-12-17(18)19/h8-9,12-13,15-16,20H,5-7,10-11,14H2,1-4H3,(H,24,26)/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJKCVHWIDFUBO-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701009993 | |
Record name | MDMB-CHMICA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701009993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1971007-95-0 | |
Record name | MDMB-CHMICA | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1971007950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MDMB-CHMICA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701009993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MDMB-CHMICA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6JI7EA6EJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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